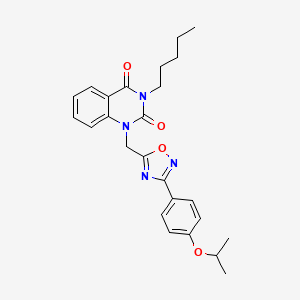
1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that incorporates a 1,2,4-oxadiazole moiety. This structural configuration suggests potential biological activities due to the known pharmacological properties of both quinazolines and oxadiazoles. Recent studies have highlighted a range of biological activities associated with derivatives of these compounds, making them significant candidates for drug development.
Chemical Structure and Properties
The compound features several key structural elements:
- Quinazoline Core : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Oxadiazole Ring : This heterocyclic structure enhances the compound's stability and reactivity, often contributing to its biological efficacy.
- Isopropoxyphenyl Group : This substituent may influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and quinazoline structures can exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from similar structures have shown potent inhibitory effects on various cancer cell lines. For example, derivatives with oxadiazole rings have been reported to inhibit thymidylate synthase in MCF-7 breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxadiazole derivatives. The presence of the oxadiazole ring often correlates with enhanced activity against both gram-positive and gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to our target compound have exhibited MIC values ranging from 3.9 to 31.25 µM against various bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- COX Inhibition : Recent investigations into new derivatives showed that they effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds outperforming traditional anti-inflammatory drugs like Meloxicam .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes such as thymidylate synthase and COX enzymes, leading to reduced proliferation of cancer cells and decreased inflammation.
- Receptor Modulation : The quinazoline core can potentially modulate various receptors involved in cell signaling pathways related to cancer progression and inflammatory responses.
Study on Anticancer Efficacy
A recent study synthesized several quinazoline derivatives containing oxadiazole rings. Among them, one compound exhibited an IC50 value against MCF-7 cells that was four times more effective than 5-Fluorouracil . This highlights the potential for developing more effective anticancer agents based on similar structural frameworks.
Study on Antimicrobial Properties
In another investigation, a series of oxadiazole derivatives were tested against a panel of bacterial strains. The results indicated that compounds featuring the oxadiazole ring demonstrated significant antibacterial activity, with low MIC values suggesting high potency against resistant strains .
Eigenschaften
IUPAC Name |
3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-5-8-15-28-24(30)20-9-6-7-10-21(20)29(25(28)31)16-22-26-23(27-33-22)18-11-13-19(14-12-18)32-17(2)3/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSBOLMOVTWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














